molecular formula C9H13N3O3 B13491365 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13491365
M. Wt: 211.22 g/mol
InChI Key: YMEULDSOQBTQBV-UHFFFAOYSA-N
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Description

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and tetrahydrofuran.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Solvents: Solvents like ethanol, methanol, dichloromethane, and acetonitrile are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield pyrimidine-2,4-dione derivatives.

    Reduction: Reduction can produce tetrahydrofuran-substituted pyrimidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is studied for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.

    Pathways: It can modulate biochemical pathways, leading to desired biological effects.

    Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-((tetrahydrofuran-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-((tetrahydrofuran-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran moiety that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 211.221 g/mol
  • CAS Number : 1341317-62-1
  • Purity : ≥98% .

Biological Activity Overview

The biological activities of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine derivatives have been investigated in various studies, focusing primarily on their potential as anticancer agents and their antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : It is hypothesized that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as Class I PI3K enzymes. This inhibition can lead to reduced cellular proliferation associated with malignant diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

  • In Vitro Studies : Compounds with similar pyrimidine structures have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds derived from pyrimidines have been assessed for their effectiveness against pathogens like E. coli and Pseudomonas aeruginosa, demonstrating significant inhibition rates .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerFaDu hypopharyngeal cellsCytotoxicity and apoptosis
AntibacterialE. coli94.5% inhibition at 50 μg/mL
AntibacterialPseudomonas aeruginosaModerate to high inhibition

Case Study: Anticancer Efficacy

A study focused on the anticancer efficacy of related pyrimidine derivatives found that certain compounds exhibited enhanced cytotoxic effects compared to standard treatments such as bleomycin. The research utilized a three-component cycloaddition approach to synthesize derivatives that showed promising results in inhibiting tumor growth in vitro .

Case Study: Antimicrobial Screening

Another study evaluated the antimicrobial properties of several pyrimidine derivatives, including those structurally related to 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine. The agar-well diffusion method revealed significant antibacterial effects against Staphylococcus aureus and E. coli, with some compounds achieving over 70% inhibition rates .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-amino-1-(oxolan-3-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O3/c10-7-4-12(9(14)11-8(7)13)3-6-1-2-15-5-6/h4,6H,1-3,5,10H2,(H,11,13,14)

InChI Key

YMEULDSOQBTQBV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(C(=O)NC2=O)N

Origin of Product

United States

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